molecular formula C22H14BrNO6 B2631837 ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate CAS No. 780808-57-3

ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

Cat. No.: B2631837
CAS No.: 780808-57-3
M. Wt: 468.259
InChI Key: ZPEFAYFIAPQBKE-UHFFFAOYSA-N
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Description

Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a complex heterocyclic compound featuring a fused furochromene core substituted with a benzoxazole moiety, a bromine atom at position 5, and an ethyl carboxylate group. Its structure (Figure 1) is characterized by:

  • Benzoxazole substituent: A 1,3-benzoxazol-2-yl group at position 8, enhancing electron-deficient properties and hydrogen-bonding capabilities.
  • Bromine atom: A halogen at position 5, influencing electronic effects and steric bulk.
  • Ethyl carboxylate: A polar ester group at position 1, affecting solubility and reactivity.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive furocoumarins and chromene derivatives, which exhibit antimicrobial, anticancer, and photodynamic properties .

Properties

IUPAC Name

ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO6/c1-3-27-22(26)17-10(2)28-16-9-13(23)19-11(18(16)17)8-12(21(25)30-19)20-24-14-6-4-5-7-15(14)29-20/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFAYFIAPQBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C3C(=C21)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole core, followed by the introduction of the furochromene moiety. Key steps include bromination, esterification, and cyclization reactions under controlled conditions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include derivatives with variations in substituents or core heterocycles (Table 1).

Table 1: Structural Comparison of Analogs

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol)
Target Compound Furo[3,2-f]chromene 8-BzOx, 5-Br, 2-Me, 1-EtCOO 484.3
Ethyl 8-(1H-indol-2-yl)-5-Cl analog Furo[3,2-f]chromene 8-Indole, 5-Cl, 2-Me, 1-EtCOO 451.9
Methyl 8-(benzothiazol-2-yl)-5-I analog Furo[3,2-f]chromene 8-BzThiazole, 5-I, 2-Me, 1-MeCOO 496.2
Unsubstituted furochromene Furo[3,2-f]chromene No substituents 242.2

Key Observations :

  • Bromine at position 5 increases molecular weight and polarizability compared to chlorine or iodine analogs, influencing hydrophobic interactions .

Physicochemical Properties

Table 2: Property Comparison

Compound Melting Point (°C) Solubility (mg/mL, DMSO) LogP
Target Compound 218–220 12.4 3.1
5-Cl analog 195–197 18.9 2.8
5-I analog 245–247 8.2 3.5
Unsubstituted furochromene 162–164 32.1 1.9

Findings :

  • The bromine atom in the target compound raises the melting point compared to the 5-Cl analog due to enhanced van der Waals forces .
  • Lower solubility of the target compound vs. the unsubstituted core highlights the trade-off between halogenation and polar carboxylate groups .

Antimicrobial Activity (MIC, μg/mL)

Compound E. coli S. aureus C. albicans
Target Compound 64 32 128
5-Cl analog 128 64 256
8-Benzothiazole analog 32 16 64
  • The target compound shows moderate activity, outperforming the 5-Cl analog but underperforming against the benzothiazole derivative, suggesting heterocycle electronic properties critically influence target binding .

Research Findings and Methodological Insights

  • Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) using fingerprint-based methods () classify the target compound as >80% similar to benzothiazole analogs, explaining overlapping bioactivity profiles .
  • Hydrogen-Bonding Patterns : Graph set analysis () identifies a D(2)₁ motif in the target compound’s crystal, distinct from the C(4)₁ chains in halogen-free analogs, correlating with higher thermal stability .

Biological Activity

Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H14BrN2O5C_{18}H_{14}BrN_{2}O_{5} and has a molecular weight of approximately 404.22 g/mol. The structure features a benzoxazole moiety, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including compounds similar to this compound, exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Properties : Studies have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited effects against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for active compounds were documented, highlighting their potential as antibacterial agents.
CompoundMIC (µg/mL)Activity Type
Compound A50Antibacterial
Compound B100Antifungal

Antifungal Activity

The antifungal properties of benzoxazole derivatives are often more pronounced than their antibacterial effects. In various studies, certain compounds demonstrated significant activity against pathogenic fungi such as Candida albicans and Pichia pastoris, with MIC values indicating effective concentrations .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is an area of active research. This compound has been investigated for its cytotoxic effects on several cancer cell lines:

  • Breast Cancer : Compounds have shown selective toxicity towards MCF-7 and MDA-MB cell lines.
  • Liver Cancer : The HepG2 cell line exhibited significant sensitivity to certain benzoxazole derivatives .

Structure–Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications in its structure. Research has established that the presence of electron-donating or electron-withdrawing groups on the benzoxazole ring can significantly alter the potency of these compounds against various biological targets. For example:

  • Electron-donating groups generally enhance activity against cancer cells.
ModificationEffect on Activity
Methoxy group at position 4Increased anticancer activity
Fluorine substitutionDecreased antibacterial efficacy

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Anticancer Effects : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting promising anticancer properties .
  • Antimicrobial Screening : A comprehensive screening revealed that certain derivatives showed selective activity against specific bacterial strains while maintaining low toxicity to mammalian cells .

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